molecular formula C16H14N2O2S B5561218 3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5561218
M. Wt: 298.4 g/mol
InChI Key: PRBSEZFZPSVAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as potential antitubercular agents . The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .

Scientific Research Applications

Chemical Metabolism and Disposition in Humans

Research on the metabolism and disposition of various chemical compounds in humans provides insights into how similar compounds might be processed within the body. For example, the study on the metabolism and disposition of [14C]BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, highlights the comprehensive metabolic pathways such compounds undergo after oral administration. This compound was well absorbed and extensively metabolized, with excretion in both bile and urine, indicating a high level of metabolic transformation that could be relevant for understanding the metabolism of structurally related compounds (Christopher et al., 2010).

Environmental Exposure and Metabolism

Studies on environmental exposure to chemicals and their metabolism by the human body or environmental agents can also provide valuable context. For instance, the research on environmental exposure to organophosphorus and pyrethroid pesticides in children explores the extent of chemical exposure and its potential impacts. Such studies highlight the importance of understanding exposure pathways and metabolic processes for chemicals, which could be applicable to the assessment of exposure risks and metabolic profiles of related compounds (Babina et al., 2012).

Neurotransmitter Metabolism

Research into the metabolism of neurotransmitter metabolites offers insights into the biochemical pathways that could be influenced by chemical compounds. For example, studies measuring concentrations of monoamine metabolites in cerebrospinal fluid provide a framework for investigating the effects of chemicals on neurotransmitter metabolism and could inform research on similar compounds' potential neurological impacts (Perry et al., 1988).

properties

IUPAC Name

5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-3-8-18-10-17-15-14(16(18)19)13(9-21-15)11-4-6-12(20-2)7-5-11/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBSEZFZPSVAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Allyl-5-(4-methoxy-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.